{8-Thiabicyclo[3.2.1]octan-3-yl}methanamine hydrochloride
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Overview
Description
{8-Thiabicyclo[3.2.1]octan-3-yl}methanamine hydrochloride is a chemical compound with the molecular formula C8H16ClNS and a molecular weight of 193.74 g/mol It is a bicyclic amine derivative containing a sulfur atom in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {8-Thiabicyclo[3.2.1]octan-3-yl}methanamine hydrochloride typically involves the reaction of a suitable bicyclic precursor with a sulfur-containing reagent. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and the reaction is carried out at room temperature . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the required purity levels for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
{8-Thiabicyclo[3.2.1]octan-3-yl}methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
{8-Thiabicyclo[3.2.1]octan-3-yl}methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of {8-Thiabicyclo[3.2.1]octan-3-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The sulfur atom in the compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- **{8-Thiabicyclo[3.2.1]octan-3-yl}methanol
- **{8-Thiabicyclo[3.2.1]octan-3-yl}methylamine
- **{8-Thiabicyclo[3.2.1]octan-3-yl}methyl chloride
Uniqueness
{8-Thiabicyclo[3.2.1]octan-3-yl}methanamine hydrochloride is unique due to its specific bicyclic structure containing a sulfur atom, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
8-thiabicyclo[3.2.1]octan-3-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NS.ClH/c9-5-6-3-7-1-2-8(4-6)10-7;/h6-8H,1-5,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBWGYUFDKPHFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1S2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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